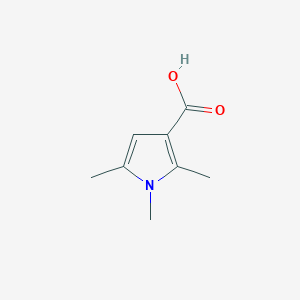![molecular formula C14H21NO4 B044519 tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate CAS No. 112113-57-2](/img/structure/B44519.png)
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate, also known as tert-butyl rosmarinic acid (tBRA), is a derivative of rosmarinic acid that has been synthesized and studied for its potential pharmacological properties. Rosmarinic acid is a natural compound found in various plants, including rosemary, sage, and thyme, and has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Tert-butyl rosmarinic acid is a modified form of rosmarinic acid that has been designed to enhance its bioavailability and activity.
Mecanismo De Acción
The mechanism of action of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. Tert-butyl rosmarinic acid has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. It has also been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl rosmarinic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that tBRA can protect cells from oxidative stress and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that tBRA can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl rosmarinic acid has several advantages for lab experiments, including its stability and solubility in aqueous solutions. Its modified structure also enhances its bioavailability and activity compared to rosmarinic acid. However, tBRA is a synthetic compound that may have limitations in terms of its relevance to natural compounds found in plants. Further studies are needed to determine the optimal conditions for using tBRA in lab experiments.
Direcciones Futuras
There are several future directions for the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and neurodegenerative diseases. Further studies are needed to determine the optimal dose and route of administration for tBRA in these contexts. Another area of interest is the development of novel derivatives of tBRA with enhanced pharmacological properties. Overall, the study of tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid has the potential to contribute to the development of new therapies for various diseases.
Métodos De Síntesis
Tert-butyl rosmarinic acid can be synthesized through a multistep process that involves the protection of the hydroxyl groups in rosmarinic acid, followed by the introduction of a tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate group at the hydroxyl position. The resulting compound can then be deprotected to yield tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate rosmarinic acid. The synthesis of tBRA has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Tert-butyl rosmarinic acid has been studied for its potential pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer activities. In vitro studies have shown that tBRA can scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells.
Propiedades
Número CAS |
112113-57-2 |
|---|---|
Nombre del producto |
tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
Fórmula molecular |
C14H21NO4 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-9(15-13(18)19-14(2,3)4)12(17)10-6-5-7-11(16)8-10/h5-9,12,16-17H,1-4H3,(H,15,18)/t9-,12+/m1/s1 |
Clave InChI |
FPHQSOHXOSHSDJ-SKDRFNHKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C1=CC(=CC=C1)O)O)NC(=O)OC(C)(C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



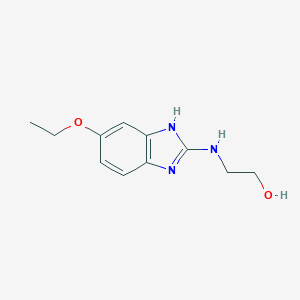
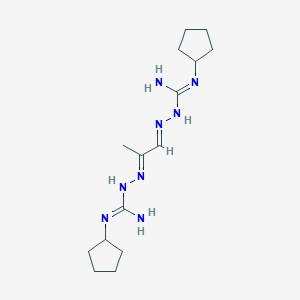
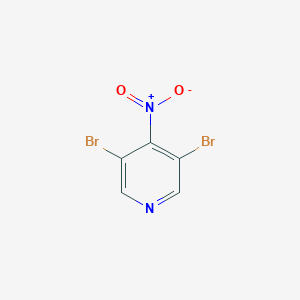
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
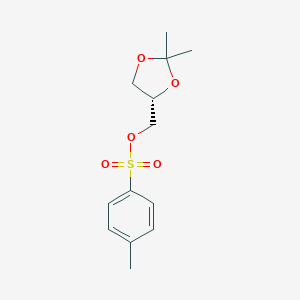

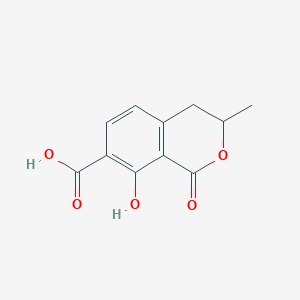


![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
